molecular formula C15H28BNO3 B8003542 2-Methyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidin-1-yl)propan-1-one

2-Methyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidin-1-yl)propan-1-one

Cat. No.: B8003542
M. Wt: 281.20 g/mol
InChI Key: KWDJPFSOSBRJBP-UHFFFAOYSA-N
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Description

2-Methyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidin-1-yl)propan-1-one is a complex organic compound featuring a piperidine ring substituted with a boronic ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidin-1-yl)propan-1-one typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and carbonyl precursors.

    Introduction of the Boronic Ester Group: The boronic ester group is introduced via a borylation reaction. This can be achieved using reagents such as bis(pinacolato)diboron in the presence of a suitable catalyst like palladium or copper.

    Final Assembly: The final step involves coupling the piperidine ring with the boronic ester group under controlled conditions to yield the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. Key considerations include the optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the boronic ester group, leading to the formation of boronic acids.

    Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used under mild conditions.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

    Oxidation: Boronic acids and their derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, this compound serves as a versatile intermediate for the construction of complex molecules. Its boronic ester group is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds.

Biology and Medicine

The compound’s structure allows it to interact with biological molecules, making it a potential candidate for drug development. It can be used to synthesize bioactive molecules that target specific proteins or enzymes.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, including polymers and pharmaceuticals. Its ability to undergo various chemical transformations makes it a valuable building block in manufacturing processes.

Mechanism of Action

The compound exerts its effects primarily through its boronic ester group, which can form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various chemical reactions and biological interactions. The piperidine ring provides structural stability and can enhance the compound’s binding affinity to specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

    4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronic ester used in similar chemical reactions.

    1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: Another boronic ester with a different heterocyclic ring.

    2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A phenyl-substituted boronic ester.

Uniqueness

2-Methyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidin-1-yl)propan-1-one is unique due to its combination of a piperidine ring and a boronic ester group. This dual functionality allows it to participate in a wider range of chemical reactions compared to simpler boronic esters. Its structure also provides opportunities for the development of novel compounds with enhanced biological activity or improved material properties.

Properties

IUPAC Name

2-methyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28BNO3/c1-11(2)13(18)17-9-7-12(8-10-17)16-19-14(3,4)15(5,6)20-16/h11-12H,7-10H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWDJPFSOSBRJBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CCN(CC2)C(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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